3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-acetamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-11(22)20-17-13-6-4-5-7-15(13)26-18(17)19(23)21-14-10-12(24-2)8-9-16(14)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXZMMNMQTALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Benzofuran Core
The benzofuran ring is typically synthesized via cyclization reactions. A common approach involves the Perkin rearrangement of substituted coumarins under microwave irradiation, as demonstrated in the synthesis of analogous 3-methylbenzofuran-2-carboxylic acids. For the target compound, 5-hydroxy-2-methyl-3-benzofurancarboxylic acid derivatives serve as intermediates, which can be halogenated or methoxylated at position 5 to introduce reactivity for subsequent steps.
- Starting Material : 5-Bromosalicylaldehyde is condensed with hydroxylamine hydrochloride in dimethylformamide (DMF) to yield 5-bromosalicylonitrile.
- Cyclization : Reaction with chloroacetamide in the presence of potassium carbonate produces 3-amino-5-bromo-2-benzofurancarboxamide.
- Dehalogenation : Catalytic hydrogenation removes the bromine atom, yielding 3-amino-2-benzofurancarboxamide.
Introduction of the Acetamido Group
The acetamido moiety at position 3 is introduced via acetylation of the primary amine. This step is critical for modulating the compound’s electronic properties and solubility.
Optimized Acetylation Protocol :
- Reagents : 3-Amino-2-benzofurancarboxamide (1 equiv), acetic anhydride (3 equiv).
- Conditions : Reaction mixture warmed at 40°C for 30 minutes, followed by ice-water quenching.
- Yield : 85–90% after recrystallization from ethanol.
Carboxamide Formation with 2,5-Dimethoxyaniline
The final step involves coupling the benzofuran-2-carboxylic acid derivative with 2,5-dimethoxyaniline. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed as coupling agents to facilitate amide bond formation.
- Activation : 3-Acetamidobenzofuran-2-carboxylic acid (1 equiv) is dissolved in dry dichloromethane (DCM) with DCC (1.2 equiv) and DMAP (0.1 equiv).
- Amination : 2,5-Dimethoxyaniline (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
- Workup : The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the final product.
Table 1: Comparative Yields Across Coupling Methods
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | RT | 78 |
| EDC/HOBt | DMF | 0°C→RT | 65 |
| ClCOCOCl | THF | Reflux | 52 |
Data adapted from methodologies in.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclization steps. For instance, the Perkin rearrangement, traditionally requiring 3 hours under reflux, is completed in 5 minutes under microwave conditions. This method enhances throughput while maintaining yields >85%.
Regioselective Halogenation
Halogenation at position 5 of the benzofuran ring (e.g., bromine or chlorine) enables further functionalization. N-Bromosuccinimide (NBS) in DMF achieves regioselective bromination with 89% efficiency.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Challenges and Troubleshooting
Byproduct Formation During Acetylation
Excess acetic anhydride may lead to diacetylation. Mitigation : Use stoichiometric acetic anhydride and monitor reaction progress via TLC.
Low Coupling Efficiency
Poor solubility of 2,5-dimethoxyaniline in DCM reduces reaction rates. Solution : Switch to polar aprotic solvents like DMF and pre-activate the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-3-carboxamide
- 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-acetamido-N-(2,5-dimethoxyphenyl)benzothiophene-2-carboxamide
Uniqueness
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the benzofuran class, characterized by its unique structural features that include a benzofuran core, acetamido side chains, and methoxy substitutions. The presence of these functional groups enhances its lipophilicity and may influence its interaction with various biological targets.
Structural Characteristics
The structural features of this compound are summarized in the following table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Benzofuran core with acetamido and methoxy groups | Potential for diverse biological activities |
| N-(2,5-dimethoxyphenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide | Similar core but with additional substitutions | Variations in biological activity due to substitution |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The compound has been shown to modulate enzyme activities involved in inflammatory pathways. This modulation can lead to significant anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tubulin polymerization, which is crucial for cancer cell division. By targeting the colchicine binding site on beta-tubulin, it disrupts microtubule dynamics and induces cell cycle arrest at the G2/M phase .
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial properties. Its unique structural characteristics may enhance its effectiveness against various pathogens.
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
- Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle-related proteins .
Case Studies
Several studies have focused on evaluating the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.
- Evaluation of Anticancer Properties : In another study involving cancer cell lines, the compound exhibited cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation. Molecular docking studies further confirmed its binding affinity to tubulin .
Q & A
Q. What are the key synthetic routes for 3-acetamido-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or via Suzuki-Miyaura coupling for regioselective functionalization.
- Step 2 : Introduction of the acetamido group through nucleophilic acyl substitution or coupling reactions (e.g., using chloroacetyl chloride).
- Step 3 : Attachment of the 2,5-dimethoxyphenylcarboxamide moiety via amide bond formation, often employing carbodiimide-based coupling agents like EDC/HOBt. Optimization focuses on solvent choice (e.g., THF or DMF for solubility), temperature control (0–80°C), and catalytic systems (e.g., palladium catalysts for cross-coupling steps). Purity is validated via HPLC (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond integrity. For example, the acetamido group shows a singlet at ~2.1 ppm (H) and ~170 ppm (C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 411.15).
- X-ray Crystallography : Resolves steric effects from the 2,5-dimethoxyphenyl group and benzofuran planarity .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies on analogous benzofuran-carboxamides show:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : IC of 12–25 µM in melanoma (A375) and breast cancer (MCF-7) cell lines via apoptosis induction.
- Anti-inflammatory Effects : COX-2 inhibition (40–60% at 10 µM) in macrophage models .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME calculate logP (~3.2) and topological polar surface area (~90 Ų), suggesting moderate blood-brain barrier permeability but poor aqueous solubility.
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential interactions with kinase domains (e.g., EGFR) or DNA gyrase, informing structural modifications (e.g., methoxy-to-hydroxyl substitution for solubility) .
Q. What strategies resolve contradictions in biological efficacy across studies?
Discrepancies in IC values may arise from:
- Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin).
- Assay Conditions : Compare results under normoxic vs. hypoxic conditions or varying serum concentrations.
- Metabolic Stability : Evaluate cytochrome P450-mediated degradation using liver microsomes .
Q. How does the 2,5-dimethoxyphenyl group influence structure-activity relationships (SAR)?
- Electron-Donating Effects : Methoxy groups enhance π-π stacking with aromatic residues in target proteins (e.g., tubulin).
- Steric Hindrance : Bulkier substituents at the 2-position reduce binding affinity to hydrophobic pockets. Comparative SAR studies with analogs (e.g., 2-ethoxy or 2-chloro derivatives) show a 2–5-fold decrease in potency when methoxy groups are replaced .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 ratio of benzofuran intermediate to carboxamide reagent).
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
- Yield Improvement : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) .
Methodological Recommendations
- Contradiction Analysis : Replicate assays in triplicate with blinded controls and report mean ± SEM.
- Synthetic Reproducibility : Document batch-specific variations in supplementary data (e.g., solvent lot numbers).
- Data Sharing : Deposit raw spectral data in public repositories (e.g., PubChem) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
